molecular formula C5H3NO3S2 B1315675 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide CAS No. 59337-94-9

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide

Cat. No. B1315675
CAS RN: 59337-94-9
M. Wt: 189.2 g/mol
InChI Key: XVCRMQNYJBQTPD-UHFFFAOYSA-N
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Patent
US04028373

Procedure details

32 g (0.145 mole) of methyl 3-sulfamoylthiophene-2-carboxylate (IX) in 145 ml of 1N methanolic sodium methylate solution is refluxed for 18 hours. The methanol is then evaporated off, the residue is taken up in water and a small amount of sodium bicarbonate, and the aqueous phase is extracted with methylene chloride and acidified with concentrated hydrochloric acid, whereupon the product precipitates as crystals which can be reprecipitated from water or ethanol.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([O:12]C)=O)(=[O:4])(=[O:3])[NH2:2]>C[O-].[Na+]>[O:12]=[C:10]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[S:1](=[O:4])(=[O:3])[NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=C(SC=C1)C(=O)OC
Name
Quantity
145 mL
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is then evaporated off
EXTRACTION
Type
EXTRACTION
Details
a small amount of sodium bicarbonate, and the aqueous phase is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
precipitates as crystals which
CUSTOM
Type
CUSTOM
Details
can be reprecipitated from water or ethanol

Outcomes

Product
Name
Type
Smiles
O=C1NS(C2=C1SC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.